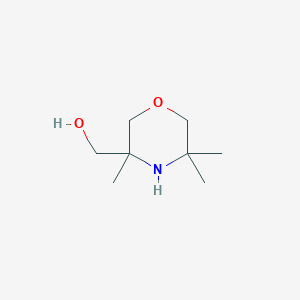
(3,5,5-Trimethylmorpholin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3,5,5-Trimethylmorpholin-3-yl)methanol” is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.229 . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The InChI code for “(3,5,5-Trimethylmorpholin-3-yl)methanol” is 1S/C8H17NO2/c1-7(2)5-11-6-8(3,4-10)9-7/h9-10H,4-6H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
“(3,5,5-Trimethylmorpholin-3-yl)methanol” is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I found.
Scientific Research Applications
Methanol as a Fuel and Chemical Feedstock
Methanol is a widely studied compound due to its role as a clean-burning fuel and a versatile chemical feedstock. Research has explored methanol's potential in fuel cells, particularly in direct methanol fuel cells (DMFCs), where it serves as a direct fuel source capable of converting chemical energy to electrical energy efficiently (Heinzel & Barragán, 1999; Pandey, 2022). The role of methanol in internal combustion engines, either as a neat fuel or blended with gasoline, has been analyzed for its impact on performance, emissions, and combustion characteristics, showcasing its potential to reduce particulate emissions and improve air quality (Kowalewicz, 1993; Kumar & Saravanan, 2016).
Methanol in Hydrogen Production
The thermochemical conversion of methanol to hydrogen is a promising route for sustainable hydrogen production, critical for fuel cell applications and cleaner energy solutions. Studies have compared various methanol reforming processes, highlighting the efficiency of copper-based catalysts and the role of reactor technology in optimizing hydrogen yield (García et al., 2021; Yong et al., 2013).
Methanol in Environmental and Analytical Chemistry
Methanol's role extends to environmental and analytical chemistry, where it serves as a marker for assessing the condition of solid insulation in power transformers and as a solvent or reagent in various analytical methods (Jalbert et al., 2019). Its utility in membrane reactors and as a medium for chemical transformations underscores methanol's importance in industrial applications and environmental management.
Safety and Hazards
The safety information for “(3,5,5-Trimethylmorpholin-3-yl)methanol” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, including harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(3,5,5-trimethylmorpholin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-7(2)5-11-6-8(3,4-10)9-7/h9-10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYQTMBGENEFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC(N1)(C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5,5-Trimethylmorpholin-3-yl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-Cyanoethyl-(5-formyl-1,3-thiazol-2-yl)amino]propanenitrile](/img/structure/B2980091.png)
![methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2980092.png)
![Tert-butyl N-[2-(3-aminophenoxy)ethyl]carbamate](/img/structure/B2980095.png)
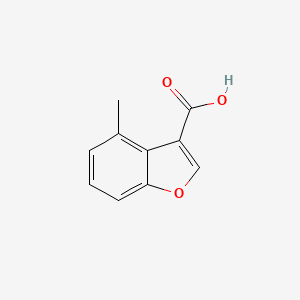
![N-(2-fluorophenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2980099.png)
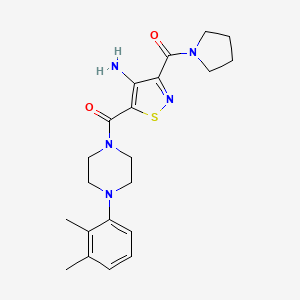
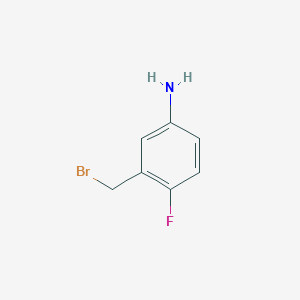
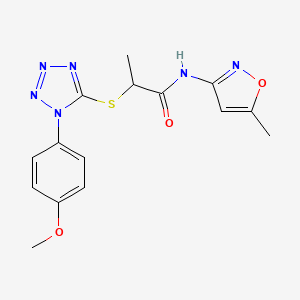
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2980105.png)
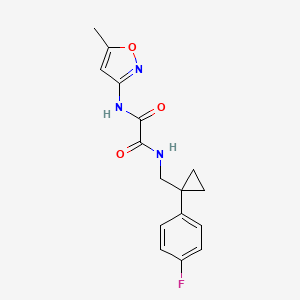
![(3,4-dimethoxyphenyl)[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2980111.png)

![8-(4-fluoro-2-methylbenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2980113.png)